molecular formula C12H18O2 B8481683 2-Methyl-4(3-methylphenoxy)-2-butanol

2-Methyl-4(3-methylphenoxy)-2-butanol

Cat. No.: B8481683
M. Wt: 194.27 g/mol
InChI Key: HOCXBBSGKDZKKU-UHFFFAOYSA-N
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Description

2-Methyl-4(3-methylphenoxy)-2-butanol is a branched secondary alcohol featuring a phenoxy substituent at the 4-position of its butanol backbone and a methyl group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methyl-4-(3-methylphenoxy)butan-2-ol

InChI

InChI=1S/C12H18O2/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13/h4-6,9,13H,7-8H2,1-3H3

InChI Key

HOCXBBSGKDZKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Structural Analogs

Compound Name Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Solubility (Water) Key References
This compound ~208.3 (estimated) Secondary alcohol, aryl ether Not reported Low (estimated) -
3-Methyl-3-methoxybutanol 118.17 Tertiary alcohol, methoxy ether 174 Moderate
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 310.5 (estimated) Primary alcohol, aryl ether, branched alkyl Not reported Low (estimated)
5-Methyl-2-(1-methylethyl)cyclohexanol 156.26 Cyclic secondary alcohol, branched alkyl Not reported Low
4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate 278.3 Ester, epoxide, methoxy Not reported Very low

Structural and Functional Group Analysis

  • This compound: Combines a branched butanol chain with a substituted phenoxy group. The hydroxyl group at position 2 and the bulky 3-methylphenoxy substituent likely reduce water solubility compared to simpler alcohols .
  • 3-Methyl-3-methoxybutanol: Features a methoxy group instead of phenoxy, increasing polarity and water solubility. The tertiary alcohol structure may enhance stability but reduce reactivity compared to secondary alcohols .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Contains a longer ethoxy-phenoxy chain and a highly branched alkyl group, which may increase lipophilicity and viscosity. The primary alcohol group could improve solubility in polar solvents relative to the target compound .
  • 5-Methyl-2-(1-methylethyl)cyclohexanol: Cyclohexanol backbone with isopropyl substitution introduces steric hindrance, reducing solubility in aqueous systems. The cyclic structure may enhance thermal stability .
  • 4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate: The ester and epoxide groups introduce distinct reactivity (e.g., susceptibility to hydrolysis or ring-opening reactions), diverging significantly from the target compound’s alcohol-ether system .

Physicochemical Properties

  • Boiling Points: The boiling point of 3-methyl-3-methoxybutanol (174°C) suggests that the target compound, with a larger aromatic substituent, may have a higher boiling point due to increased molecular weight and van der Waals interactions .
  • Solubility: Phenoxy-containing compounds (e.g., the target and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) are expected to exhibit lower water solubility than methoxy analogs like 3-methyl-3-methoxybutanol, as aromatic rings enhance hydrophobicity .
  • Density and Polarity: Branched alkyl chains (e.g., in 5-methyl-2-(1-methylethyl)cyclohexanol) and aromatic ethers (e.g., in the target compound) contribute to lower density compared to linear alcohols but higher polarity than pure hydrocarbons .

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